N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Description
The compound N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide features a thieno[3,4-c]pyrazole scaffold substituted with a tert-butyl group at position 2, a 5-oxido moiety, and a 2,6-difluorobenzamide side chain. The tert-butyl group likely improves metabolic stability by steric hindrance, while the difluoro substitution on the benzamide could modulate electronic properties and binding affinity in biological systems [1][^1^].
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c1-16(2,3)21-14(9-7-24(23)8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLEXFVKRSLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of thienopyrazoles, which are recognized for their diverse pharmacological properties. The molecular formula of this compound is C17H21F2N3O2S, and it features a thieno[3,4-c]pyrazole ring system that enhances its biological activity.
Biological Activity and Mechanisms
The biological activity of thienopyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects:
- Antioxidant Activity : Thienopyrazole derivatives have been shown to possess antioxidant properties. In studies involving erythrocytes from fish exposed to toxic compounds like 4-nonylphenol, these derivatives demonstrated protective effects against oxidative stress .
- Anti-inflammatory Properties : Research indicates that certain thieno[3,4-c]pyrazole compounds can inhibit inflammatory pathways. They are believed to act as selective phosphodiesterase inhibitors (PDE7), which play a role in various inflammatory diseases .
- Antimicrobial and Anticancer Effects : Several studies have reported the antimicrobial and anticancer activities of pyrazole derivatives. These compounds have been found to inhibit tumor cell proliferation and exhibit activity against various bacterial strains .
Case Study 1: Antioxidant Effects on Erythrocytes
In a recent study assessing the effects of thieno[2,3-c]pyrazole compounds on Clarias gariepinus (African catfish), it was found that these compounds significantly reduced erythrocyte malformations caused by 4-nonylphenol exposure. The results highlighted the protective role of these compounds against oxidative damage:
| Treatment | Control | 4-Nonylphenol | Compound 7a | Compound 7b | Compound 7e |
|---|---|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 | 0.6 ± 0.16 | 28.3 ± 2.04 |
This table illustrates the percentage of altered erythrocytes under different treatment conditions, demonstrating the efficacy of the thienopyrazole derivatives in mitigating toxicity .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of thienopyrazole compounds indicated their ability to inhibit key inflammatory mediators in vitro. The compounds were tested against various pro-inflammatory cytokines and showed significant reductions in their levels, suggesting a promising therapeutic application in treating inflammatory diseases .
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the tert-butyl group.
- Coupling with difluorobenzamide.
Each step requires careful optimization of reaction conditions to ensure high yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Hypothesized Effects
The following table summarizes critical differences between the target compound and its analogs:
| Feature | Target Compound | Compound (CAS 958228-81-4) [1][^1^] | Compound [2][^2^] |
|---|---|---|---|
| Core Substituent | 2-(tert-butyl) | 2-(3-chlorophenyl) | 2-(tert-butyl) |
| 5-Oxido Group | Present | Present | Absent |
| Benzamide Substituent | 2,6-difluoro | 2-fluoro | 2-iodanyl |
Analysis:
The 3-chlorophenyl group () may enhance π-π stacking interactions in target binding but could lower solubility due to hydrophobicity [1][^1^].
Its absence in may reduce polarity, favoring membrane permeability but limiting aqueous solubility [2][^1^][2][^2^].
The 2-iodanyl group in offers a larger halogen for halogen bonding but increases molecular weight and may raise toxicity concerns [2][^2^].
Hypothesized Pharmacological Profiles
- Target Compound : The combination of tert-butyl (stability), 5-oxido (solubility), and difluoro (electronic effects) may optimize bioavailability and target selectivity, making it suitable for kinase inhibition or antimicrobial applications.
- Compound : The 3-chlorophenyl group could improve binding to hydrophobic pockets in enzymes, but lower solubility might limit in vivo efficacy [1][^1^].
- Compound : Iodine’s polarizability might strengthen target interactions, but its size and weight could hinder pharmacokinetics [2][^2^].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
